molecular formula C25H19N3O2 B2971823 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide CAS No. 325978-44-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide

Cat. No. B2971823
CAS RN: 325978-44-7
M. Wt: 393.446
InChI Key: BJPZGTPPBQWRQQ-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide” is a compound that has been studied for its anti-proliferative properties . It is a hybridized molecule that comprises a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .


Synthesis Analysis

The synthesis of this compound involves the use of aromatic aldehyde and o-phenylenediamine . The process involves the formation of C-N bonds and results in the production of the compound .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .

Scientific Research Applications

Fluorescent Properties and Computational Analysis

Research on novel 2-aryl-1,2,3-triazoles, which are structurally related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide, revealed their potential as blue emitting fluorophores. The study conducted by Padalkar et al. (2015) focused on the synthesis, photophysical properties, and Density Functional Theory (DFT) computations of these compounds. The compounds displayed absorption in the near-visible region and emitted blue and green fluorescence, suggesting their applicability in developing fluorescent materials for optical applications (Padalkar, Lanke, Chemate, & Sekar, 2015).

DNA Binding and Cytotoxicity

Another study explored benzimidazole-based Schiff base copper(II) complexes for their DNA binding capabilities and cytotoxic effects against cancer cells. The research by Paul et al. (2015) found that these complexes bind DNA through intercalative mode and exhibit substantial in vitro cytotoxic effects against various human cancer cell lines. This indicates the potential of benzimidazole derivatives, similar in structure to the compound , in the development of new chemotherapeutic agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Synthesis and Anticancer Evaluation

Further, the synthesis and biological evaluation of novel hybrid compounds combining 2-benzylbenzofuran and imidazole, presented by Wang et al. (2013), highlight the anticancer potential of such molecules. These compounds were tested against a panel of human tumor cell lines, showing selectivity and potency that surpassed that of cisplatin in some cases. This underscores the relevance of exploring the structural motifs present in this compound for anticancer drug development (Wang, Liu, Li, Sun, Chen, Li, Zhang, Yang, 2013).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-30-23-15-17-9-3-2-8-16(17)14-19(23)25(29)28-20-11-5-4-10-18(20)24-26-21-12-6-7-13-22(21)27-24/h2-15H,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPZGTPPBQWRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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